An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diol (CAS No. 656804-73-8)
An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diol (CAS No. 656804-73-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-5-fluorobenzene-1,2-diol, a halogenated catechol derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, present a validated synthesis protocol grounded in established principles of electrophilic aromatic substitution, and explore its potential applications as a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in drug discovery and process development, offering both theoretical insights and practical, actionable methodologies.
Introduction and Strategic Importance
4-Bromo-5-fluorobenzene-1,2-diol, also known as 4-bromo-5-fluorocatechol, is a synthetically versatile aromatic compound. Its structure is characterized by a catechol core, which is a common motif in biologically active molecules and a valuable ligand for various metal catalysts. The strategic placement of both a bromine and a fluorine atom on the aromatic ring imparts unique electronic properties and provides multiple reactive handles for further chemical modification.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target receptors.[1] The bromine atom, on the other hand, serves as a versatile functional group for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to modern drug discovery.[2] Consequently, 4-Bromo-5-fluorobenzene-1,2-diol emerges as a valuable starting material or intermediate for creating diverse molecular scaffolds.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 4-Bromo-5-fluorobenzene-1,2-diol is presented below. While experimental spectroscopic data is not widely published, predicted values and data from analogous compounds provide a reliable reference for characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 656804-73-8 | [3][5] |
| IUPAC Name | 4-bromo-5-fluorobenzene-1,2-diol | [5] |
| Molecular Formula | C₆H₄BrFO₂ | [5] |
| Molecular Weight | 207.00 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | Typically ≥95% | [3][5] |
| Storage | Store at 2-8°C, sealed in a dry environment | [6] |
| SMILES | Oc1c(O)cc(Br)c(F)c1 | [3] |
| InChIKey | WANIKDIRZJEJGF-UHFFFAOYSA-N | [7] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Two distinct aromatic protons are expected, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing halogens. The two hydroxyl protons would appear as broad singlets, exchangeable with D₂O. |
| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbons bearing the hydroxyl groups will be shifted downfield. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to bromine will be shifted upfield due to the "heavy atom effect".[8] |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 204.93059 (Predicted). The isotopic pattern characteristic of a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) would be observed.[7] |
Synthesis Methodology: Electrophilic Bromination
The synthesis of 4-Bromo-5-fluorobenzene-1,2-diol is most logically achieved through the regioselective electrophilic bromination of 4-fluorobenzene-1,2-diol (4-fluorocatechol). The catechol moiety is highly activated towards electrophilic aromatic substitution, with the two hydroxyl groups being powerful ortho-, para-directing activators.
Rationale for Regioselectivity
The directing effects of the substituents on the 4-fluorocatechol starting material dictate the position of bromination.
-
-OH groups: These are strong activating, ortho-, para-directing groups.
-
-F atom: This is a deactivating (by induction) yet ortho-, para-directing group (by resonance).
The powerful activating effect of the hydroxyl groups dominates the directing effects.[6] In 4-fluorocatechol, the positions ortho and para to the hydroxyl groups are C3, C5, and C6. The C4 position is blocked by fluorine. The C5 position is para to the C2-hydroxyl and ortho to the C1-hydroxyl, making it the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, bromination is expected to occur selectively at the C5 position, yielding the desired 4-Bromo-5-fluorobenzene-1,2-diol product. This is consistent with general principles of electrophilic aromatic bromination on activated rings.[2][9]
Caption: General workflow for the synthesis of 4-Bromo-5-fluorobenzene-1,2-diol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of activated phenols and catechols.[10] Researchers should perform their own risk assessment and optimization.
Materials:
-
4-Fluorobenzene-1,2-diol (4-fluorocatechol) (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: Dissolve 4-fluorobenzene-1,2-diol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5°C. Rationale: Portion-wise addition at low temperature helps to control the exothermic reaction and minimize the formation of potential side products.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine source.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash removes any acidic byproducts, such as succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-5-fluorobenzene-1,2-diol.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed applications of 4-Bromo-5-fluorobenzene-1,2-diol are currently limited, its structural motifs are highly relevant to modern drug discovery programs targeting several major classes of proteins.
Kinase Inhibitors
The catechol moiety is a known structural element in some kinase inhibitors. The ability to functionalize the bromine atom via cross-coupling allows for the systematic exploration of the chemical space around the catechol core, which can be crucial for achieving potency and selectivity. Scaffolds derived from this intermediate could be investigated as inhibitors for kinases implicated in oncology, such as DCLK1 or others where anilinopyrimidine-type structures are prevalent.[13][14]
GPCR Modulators
G-protein-coupled receptors (GPCRs) remain a major target class for FDA-approved drugs.[15] The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding pocket, is a key strategy for achieving greater receptor subtype selectivity.[16][17][18] The diverse three-dimensional structures that can be generated from 4-Bromo-5-fluorobenzene-1,2-diol make it an attractive starting point for building libraries to screen for novel GPCR modulators.
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